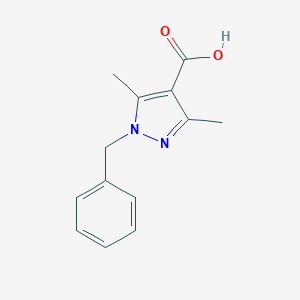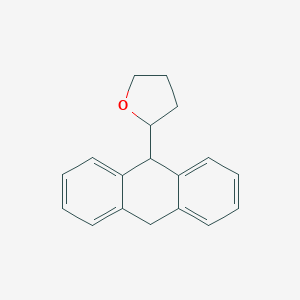
1-BENZYL-3-(TRIMETHYLSILOXY)AZETIDINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-trimethylsilyloxy-azetidine is a chemical compound with the molecular formula C13H21NOSi It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring
Vorbereitungsmethoden
The synthesis of 1-Benzyl-3-trimethylsilyloxy-azetidine typically involves the reaction of azetidine derivatives with benzyl and trimethylsilyl groups. One common method includes the use of 1-arenesulfonylaziridines, which undergo a one-pot reaction with dimethylsulfoxonium methylide under microwave irradiation, using alumina as a solid support . This method is efficient and general, providing a straightforward route to the desired product.
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
1-Benzyl-3-trimethylsilyloxy-azetidine undergoes various chemical reactions, primarily driven by the ring strain of the azetidine ring. Common reactions include:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-trimethylsilyloxy-azetidine has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Its potential as a precursor for pharmaceutical compounds is being explored, particularly in the synthesis of biologically active molecules.
Industry: The compound’s reactivity and stability make it useful in various industrial applications, including the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-trimethylsilyloxy-azetidine is primarily influenced by the ring strain of the azetidine ring. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-trimethylsilyloxy-azetidine can be compared with other azetidine derivatives, such as:
These compounds share similar structural features but differ in their substituents and reactivity. The unique combination of benzyl and trimethylsilyloxy groups in 1-Benzyl-3-trimethylsilyloxy-azetidine provides distinct reactivity and stability, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
111043-42-6 |
|---|---|
Molekularformel |
C13H21NOSi |
Molekulargewicht |
235.4 g/mol |
IUPAC-Name |
(1-benzylazetidin-3-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C13H21NOSi/c1-16(2,3)15-13-10-14(11-13)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
InChI-Schlüssel |
GGTBVKOJUABMSG-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC1CN(C1)CC2=CC=CC=C2 |
Kanonische SMILES |
C[Si](C)(C)OC1CN(C1)CC2=CC=CC=C2 |
Synonyme |
1-BENZYL-3-(TRIMETHYLSILOXY)AZETIDINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7H-pyrrolo[3,2-f]quinoxaline](/img/structure/B26273.png)





![N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B26285.png)
![(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B26286.png)


![2-[[2-[2-[diethyl-[(2-iodophenyl)methyl]azaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl-diethyl-[(2-iodophenyl)methyl]azanium;dibromide](/img/structure/B26293.png)



